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Compound of Interest

Compound Name: Z-His-Leu-OH

Cat. No.: B1365554 Get Quote

Executive Summary
Z-His-Leu-OH (CAS: 38972-90-6) is a synthetic dipeptide derivative comprised of L-Histidine

and L-Leucine, N-terminally protected by a benzyloxycarbonyl (Cbz or Z) group.[1][2] It serves

as a critical chiral building block in peptide synthesis and a substrate analog in enzymatic

assays, particularly for metalloproteases like Angiotensin-Converting Enzyme (ACE) and

Carboxypeptidase A. Its structural integrity combines the aromatic, acid-labile Z-group with the

imidazole functionality of histidine and the hydrophobic isobutyl side chain of leucine.[1]

Molecular Architecture
The molecule is defined by three distinct structural domains, each imparting specific

physicochemical and biological properties.

2.1 Structural Components
N-Terminal Protection (Z-Group): The benzyloxycarbonyl group renders the N-terminus

lipophilic and unreactive, preventing polymerization during synthesis.[1] It is cleavable via

catalytic hydrogenation (

) or strong acids (HBr/AcOH), but stable to mild bases.[1]

Histidine Residue (His): The central amino acid features an imidazole ring (

), which acts as a proton donor/acceptor at physiological pH.[1] In enzymatic contexts, this
residue often coordinates with active site metal ions (e.g.,
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in ACE).

Leucine Residue (Leu): The C-terminal amino acid provides a hydrophobic isobutyl side

chain, essential for recognition by hydrophobic pockets (S1' subsite) in proteases.[1]

2.2 Stereochemistry
Configuration: L,L-isomer (

).

Connectivity: The peptide bond connects the

-carboxyl of His to the

-amino of Leu.[1]

Figure 1: Functional Architecture of Z-His-Leu-OH
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Caption: Structural connectivity showing the N-terminal protection, central catalytic residue, and

hydrophobic C-terminus.[1]

Physicochemical Profile
The following data consolidates experimental and predicted properties for Z-His-Leu-OH.
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Property Value Context

IUPAC Name
N-[(Phenylmethoxy)carbonyl]-

L-histidyl-L-leucine
Official Nomenclature

CAS Number 38972-90-6 Unique Identifier

Molecular Formula Stoichiometry

Molecular Weight 402.44 g/mol Monoisotopic Mass

Melting Point 185 – 188 °C Crystalline Solid

Density ~1.27 g/cm³ Predicted

Solubility

Soluble in DMSO, DMF,

Methanol; Sparingly soluble in

Water

Hydrophobic Z-group limits

aqueous solubility

pKa (Imidazole) ~6.0 Relevant for buffering/catalysis

pKa (Carboxyl) ~3.6 Acidic C-terminus

Synthesis & Manufacturing Protocol
The synthesis of Z-His-Leu-OH typically follows a solution-phase peptide synthesis strategy to

ensure high stereochemical purity.[1]

4.1 Strategic Logic
Coupling Reagent: Dicyclohexylcarbodiimide (DCC) with N-Hydroxysuccinimide (HOSu) or

HOBt is preferred to minimize racemization of the Histidine imidazole ring.[1]

Protection Strategy: The Z-group is stable during the C-terminal activation of Histidine.[1]

Leucine is introduced as a methyl ester (Leu-OMe) to prevent premature polymerization.[1]

4.2 Step-by-Step Protocol
Activation: Dissolve Z-His-OH (1.0 eq) in DMF/DCM. Add HOBt (1.1 eq) and DCC (1.1 eq) at

0°C. Stir for 1 hour to form the active ester.
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Coupling: Add H-Leu-OMe[1]·HCl (1.1 eq) and N-Methylmorpholine (NMM, 2.0 eq) to

neutralize the hydrochloride salt.[1] Stir at room temperature for 12–24 hours.

Work-up: Filter off the DCU urea byproduct.[1] Wash the organic phase with 5%

, water, and brine. Dry over

and concentrate to obtain Z-His-Leu-OMe.[1]

Hydrolysis (Saponification): Dissolve the ester in Methanol. Add 1N NaOH (2.0 eq) and stir at

0°C -> RT until TLC shows consumption of the ester (~2 hours).

Isolation: Acidify carefully with 1N HCl to pH ~3.0. The product Z-His-Leu-OH precipitates or

is extracted into Ethyl Acetate.[1] Recrystallize from Ethanol/Ether.[1]

Figure 2: Synthesis Workflow
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Starting Materials:
Z-His-OH + H-Leu-OMe

Activation:
DCC / HOBt / DMF

(Active Ester Formation)

 0°C, 1h

Coupling Reaction:
Nucleophilic Attack by Leu-NH2

 + NMM, RT, 24h

Intermediate:
Z-His-Leu-OMe

 - DCU (Filtration)

Hydrolysis:
NaOH / MeOH

(Remove Methyl Ester)

 1N NaOH

Final Product:
Z-His-Leu-OH

 Acidify to pH 3
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Caption: Solution-phase synthesis pathway via carbodiimide coupling and alkaline hydrolysis.

Analytical Characterization
To validate the identity and purity of Z-His-Leu-OH, the following analytical signatures must be

confirmed.
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5.1 Nuclear Magnetic Resonance (

-NMR)
Aromatic Region (7.3 ppm): Multiplet corresponding to the 5 protons of the Z-group phenyl

ring.[1]

Imidazole Region (7.5 - 8.5 ppm): Two singlets (C2-H and C4-H) characteristic of the

Histidine side chain.[1]

Benzylic Protons (5.1 ppm): Singlet (

) connecting the phenyl ring to the carbamate oxygen.[1]

Leucine Methyls (0.8 - 0.9 ppm): Two doublets corresponding to the

-methyl groups of the isobutyl side chain.[1]

5.2 Mass Spectrometry (ESI-MS)
Positive Mode (

): Expected peak at 403.4 m/z.[1]

Fragmentation: Loss of the Z-group (91 Da, tropylium ion) or cleavage of the peptide bond

may be observed in MS/MS.[1]

Biological Application & Mechanism
6.1 Substrate for Metalloproteases
Z-His-Leu-OH is structurally analogous to Hippuryl-His-Leu (HHL), the standard substrate for

Angiotensin-Converting Enzyme (ACE).[1]

Mechanism: ACE is a dipeptidyl carboxypeptidase that cleaves dipeptides from the C-

terminus.[1]

Limitation: Because Z-His-Leu-OH is itself a protected dipeptide, it is not a direct substrate

for ACE cleavage (which requires a tripeptide-like motif to release a dipeptide).[1]
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Actual Utility: It serves as a substrate for Carboxypeptidase A, which cleaves the C-terminal

Leucine, releasing Z-His and free Leucine.[1] This reaction is monitored to study enzyme

kinetics or inhibition.[1][3]

6.2 Reference Standard
In ACE inhibition assays using substrates like Z-Phe-His-Leu, the compound Z-His-Leu-OH (or

the deprotected His-Leu) is often used as a chromatographic standard to quantify the

enzymatic product.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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